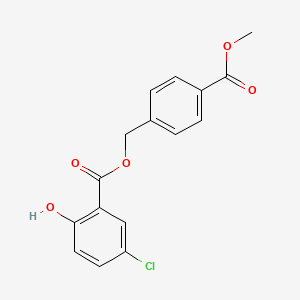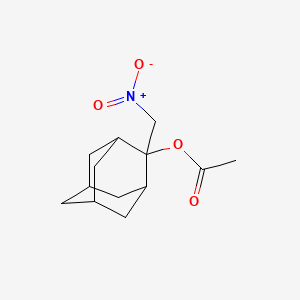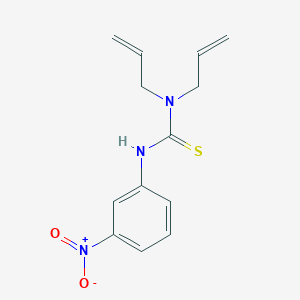
4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate, also known as MCBHB, is a chemical compound that belongs to the class of benzyl esters. It is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate is not fully understood, but it is believed to involve the interaction of the benzyl ester group with the target molecule. This interaction leads to the formation of a stable complex that alters the activity of the target molecule. 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of enzymes such as acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various physiological processes such as muscle contraction, memory, and learning. 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate in lab experiments include its ease of synthesis, high purity, and stability. 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate is also relatively inexpensive compared to other fluorescent probes and organic compounds. However, there are some limitations to using 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate in scientific research. One area of interest is the development of new drugs based on the structure of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate. Another area of interest is the use of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate as a fluorescent probe for the detection of other metal ions and biomolecules. Additionally, the use of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate in the development of new materials such as polymers and nanoparticles is an area of active research. Finally, the study of the biochemical and physiological effects of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate on various cell types and organisms is an important area of future research.
Synthesemethoden
The synthesis of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate involves the reaction of 4-hydroxybenzyl alcohol and 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under controlled conditions of temperature and pressure. The product is then purified by column chromatography or recrystallization to obtain pure 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate.
Wissenschaftliche Forschungsanwendungen
4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has several scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been used as a building block for the synthesis of various organic compounds such as heterocycles and peptides. 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-15(19)11-4-2-10(3-5-11)9-22-16(20)13-8-12(17)6-7-14(13)18/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZNEVBVUSUDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)



![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
